molecular formula C7H8ClNO B1266682 2-Amino-4-chloro-5-methylphenol CAS No. 53524-27-9

2-Amino-4-chloro-5-methylphenol

Cat. No. B1266682
M. Wt: 157.6 g/mol
InChI Key: QDGJHZNOQSIFAT-UHFFFAOYSA-N
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Patent
US05334225

Procedure details

To 15 ml of a solvent mixture of water-ethanol (1:1 (v:v)), there was added 0.5 ml of glacial acetic acid and heated under reflux. To the obtained solution, there were added 0.86 g of iron powder and 0.80 g (4.3 mmol) of 4-chloro-5-methyl-2-nitrophenol and the mixture was heated under reflux for additional 20 minutes. After cooling and adding 30 ml of acetone, the iron powder was filtered and washed with 50 ml of acetone. The filtrate was combined with the washing liquor and the solvent was distilled off therefrom under reduced pressure to thereby give a brown solid. The obtained product was subjected to silica gel column chromatography (Si60 manufactured by Merck; 230-400 mesh; 200 g; eluent: hexane-ethyl acetate (2:1 (v:v)). The solvent was distilled off from the 1,100-2,000 ml fraction and thus 0.29 g (1.8 mmol) of 2-amino-4-chloro-5-methylphenol was obtained as yellow crystals. The yield was 43%.
[Compound]
Name
solvent
Quantity
15 mL
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Four
Name
Quantity
0.86 g
Type
catalyst
Reaction Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.C(O)C.C(O)(=O)C.[Cl:9][C:10]1[C:15]([CH3:16])=[CH:14][C:13]([OH:17])=[C:12]([N+:18]([O-])=O)[CH:11]=1.CC(C)=O>[Fe].CCCCCC.C(OCC)(=O)C>[NH2:18][C:12]1[CH:11]=[C:10]([Cl:9])[C:15]([CH3:16])=[CH:14][C:13]=1[OH:17] |f:0.1,6.7|

Inputs

Step One
Name
solvent
Quantity
15 mL
Type
reactant
Smiles
Name
water ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C)O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1C)O)[N+](=O)[O-]
Name
Quantity
0.86 g
Type
catalyst
Smiles
[Fe]
Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for additional 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the iron powder was filtered
WASH
Type
WASH
Details
washed with 50 ml of acetone
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
under reduced pressure to thereby give a brown solid
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off from the 1,100-2,000 ml fraction

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)Cl)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.8 mmol
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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